thermodynamic properties of 4,5-Diiodo-phthalic acid
thermodynamic properties of 4,5-Diiodo-phthalic acid
An In-Depth Technical Guide to the Thermodynamic Properties and Physicochemical Profiling of 4,5-Diiodophthalic Acid
Introduction & Molecular Architecture
4,5-Diiodophthalic acid (CAS: 82679-28-5) is a heavily halogenated aromatic dicarboxylic acid that serves as a critical precursor in the synthesis of advanced functional materials, including octaalkynylphthalocyanines[1] and conjugated helical polymers[2]. The introduction of two bulky, highly polarizable iodine atoms at the 4- and 5-positions of the phthalic acid core fundamentally alters its thermodynamic landscape.
From a structural thermodynamics perspective, the heavy iodine atoms significantly increase the molecular weight (417.92 g/mol )[3] and the overall electron density of the aromatic ring. Iodine's large electron cloud facilitates strong intermolecular dispersion forces (London forces) and highly directional halogen bonding within the crystal lattice. These non-covalent interactions drastically increase the lattice energy compared to unsubstituted phthalic acid, dictating its macroscopic phase transitions and solvation thermodynamics.
Phase Transitions and Solid-State Thermodynamics
The solid-state thermodynamics of 4,5-diiodophthalic acid are dominated by its dense crystal packing. The experimentally established melting point of the compound is 220–222 °C[4].
The causality behind this elevated melting point (compared to ~207 °C for unsubstituted phthalic acid) lies in the enthalpy of fusion ( ΔHfus ). The energy required to disrupt the highly ordered, halogen-bonded crystal lattice is substantial. When heated, the thermal energy must overcome both the hydrogen bonding of the carboxylic acid dimers and the I···I / I···O halogen bonds.
Thermodynamic Cycle of Solvation and Dissociation
To understand the energy flow from the solid state to an aqueous dissociated state, we must map the thermodynamic cycle. The free energy of solvation ( ΔGsolv ) is a balance between the endothermic disruption of the crystal lattice and the exothermic hydration of the molecules.
Thermodynamic cycle of 4,5-diiodophthalic acid solvation and dissociation.
Solution Thermodynamics and Acid Dissociation
The solvation thermodynamics of 4,5-diiodophthalic acid are highly solvent-dependent. The compound is sparingly soluble in water but highly soluble in polar organic solvents like acetone and methanol[4],[5]. The hydrophobic bulk of the diiodo-aromatic ring creates a large entropic penalty for water cavity formation, which is not fully offset by the enthalpic gain of hydrogen bonding with the carboxylate groups.
Furthermore, the thermodynamic dissociation constants (pKa) are heavily influenced by the halogens. The strong electron-withdrawing inductive effect (-I) of the iodine atoms stabilizes the conjugate base (carboxylate anion) by delocalizing the negative charge. Consequently, the Gibbs free energy of dissociation ( ΔGdiss ) is lowered, making 4,5-diiodophthalic acid a stronger acid than unsubstituted phthalic acid (which has a pKa1 of 2.89).
Table 1: Physicochemical and Thermodynamic Parameters
| Parameter | Value / Description | Source |
| Molecular Formula | C8H4I2O4 | [3] |
| Molecular Weight | 417.92 g/mol | [3] |
| Melting Point | 220–222 °C | [4] |
| Physical State | Bright-yellow to off-white solid | [4] |
Table 2: Solubility Profile
| Solvent System | Solubility Thermodynamics |
| Water | Sparingly soluble (High entropic penalty of cavity formation) |
| Acetone | Highly soluble (Favorable solvent-solute dipole interactions) |
| Methanol / Ethanol | Soluble (Favorable hydrogen bonding with solvent) |
| Dichloromethane | Moderately soluble |
Experimental Protocols for Thermodynamic Profiling
To ensure scientific integrity, the determination of these thermodynamic properties must rely on self-validating experimental systems. Below are the field-proven methodologies for characterizing 4,5-diiodophthalic acid.
Protocol A: Differential Scanning Calorimetry (DSC) for Phase Transitions
This protocol measures the enthalpy of fusion ( ΔHfus ) and validates the melting point while eliminating thermal artifacts.
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Sample Preparation: Weigh 2.0–3.0 mg of high-purity (>99%) 4,5-diiodophthalic acid into a standard aluminum DSC pan. Seal with a crimped lid to ensure uniform thermal contact.
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First Heating Cycle: Heat the sample from 25 °C to 250 °C at a rate of 10 °C/min under a continuous nitrogen purge (50 mL/min). Causality: This initial cycle captures the melting endotherm (~220 °C)[4] but may also include the endothermic evaporation of residual solvents or relaxation of crystal defects.
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Cooling Cycle: Cool the sample from 250 °C back to 25 °C at 10 °C/min. Causality: This allows the compound to recrystallize, establishing a uniform thermal history.
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Second Heating Cycle (Self-Validation): Heat the sample again to 250 °C at 10 °C/min. Causality: The second endotherm represents the true thermodynamic melting point and ΔHfus of the pure crystal lattice, free from the thermal history artifacts of the first cycle.
Protocol B: Isothermal Titration Calorimetry (ITC) for Dissociation Thermodynamics
This protocol measures the enthalpy ( ΔHdiss ) and entropy ( ΔSdiss ) of proton dissociation.
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Solution Preparation: Due to limited aqueous solubility, dissolve 4,5-diiodophthalic acid in a 5% v/v DMSO/water co-solvent system to achieve a 1.0 mM concentration.
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Titrant Preparation: Prepare a standardized 20 mM NaOH solution in the exact same 5% v/v DMSO/water solvent matrix.
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Blank Titration (Self-Validation): Titrate the NaOH solution into a cell containing only the solvent matrix (no acid). Causality: This step is critical. The dilution of NaOH generates heat. By recording this background heat of dilution, it can be mathematically subtracted from the sample run, ensuring the final data reflects only the heat of proton dissociation.
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Sample Titration: Titrate the NaOH into the 4,5-diiodophthalic acid solution using 2 µL injections at 150-second intervals.
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Data Integration: Subtract the blank titration data from the sample data. Fit the integrated heat peaks to a multiple-site binding model to extract the thermodynamic parameters ( ΔH , Ka , and ΔS ).
Experimental workflow for comprehensive thermodynamic profiling.
References
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Terekhov, D. S., Nolan, K. J. M., McArthur, C. R., & Leznoff, C. C. "Synthesis of 2,3,9,10,16,17,23,24-Octaalkynylphthalocyanines and the Effects of Concentration and Temperature on Their 1H NMR Spectra". The Journal of Organic Chemistry, 1996, 61(9), 3034-3040. URL:[Link]
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Fox, J. M., Lin, D., Itagaki, Y., & Fujita, T. "Synthesis of Conjugated Helical Acetylene-Bridged Polymers and Cyclophanes". The Journal of Organic Chemistry, 1998, 63(6), 2031-2038. URL:[Link]
Sources
- 1. Synthesis of 2,3,9,10,16,17,23,24-Octaalkynylphthalocyanines and the Effects of Concentration and Temperature on Their (1)H NMR Spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. 82679-28-5|4,5-Diiodophthalic acid|BLD Pharm [bldpharm.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
